2,4,5-Trifluorobenzoylacetonitrile
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Overview
Description
2,4,5-Trifluorobenzoylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2,4,5-trifluorobenzoic acid have been mentioned as valuable synthetic intermediates with significant applications in the pharmaceutical industry and material science . The compound of interest may share some similarities in terms of reactivity and applications with the mentioned trifluorobenzoic acid due to the presence of the trifluoromethyl group and the benzoic acid moiety.
Synthesis Analysis
The synthesis of related compounds, such as 2,4,5-trifluorobenzoic acid, has been reported using a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The synthesis is facilitated by a T-micromixer and tube microreactor, which aids in the Grignard exchange reaction, and a falling film microreactor, which enables the efficient gas–liquid reaction with CO2. This method yields 2,4,5-trifluorobenzoic acid in high purity after a simple extractive workup . Although 2,4,5-trifluorobenzoylacetonitrile is not specifically synthesized in the discussed papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4,5-trifluorobenzoylacetonitrile, such as 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), has been studied using various methods including UV–vis kinetic, high-resolution LSIMS, 19F NMR, and FT-IR. The products of reactions involving PFPA have been identified as ortho or para substituted dimers and a mixture of oligomers. The structures of these dimers have been visualized using PM5 semiempirical calculations . These findings suggest that the molecular structure of 2,4,5-trifluorobenzoylacetonitrile could also be studied using similar techniques to understand its reactivity and properties.
Chemical Reactions Analysis
The reactions between PFPA and strong N-bases have been explored, resulting in the formation of substituted dimers and oligomers. These reactions are described as relatively slow processes with low equilibrium constants . While the specific chemical reactions of 2,4,5-trifluorobenzoylacetonitrile are not detailed in the provided papers, the reactivity of the trifluoromethyl group and the nitrile functionality could be inferred to some extent from the behavior of PFPA in the presence of strong bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5-trifluorobenzoylacetonitrile are not directly reported in the provided papers. However, the synthesis of 2,4,5-trifluorobenzoic acid and the study of PFPA provide insights into the potential properties of related trifluoromethyl-containing compounds. For instance, the high yield and purity of 2,4,5-trifluorobenzoic acid suggest that the trifluoromethyl group may confer stability and reactivity conducive to clean synthetic processes . Additionally, the study of PFPA's reaction kinetics and product structures could inform predictions about the stability and reactivity of 2,4,5-trifluorobenzoylacetonitrile .
Scientific Research Applications
Fluorinated Compounds in COX-2 Inhibition
Fluorinated derivatives of salicylate, such as triflusal and its metabolite HTB, have been explored for their therapeutic potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies highlight the significance of fluorinated compounds in developing anti-inflammatory drugs (Fernández de Arriba et al., 1999).
Fluorinated Derivatives in Cardiac Research
Research on triflusal, a fluorinated salicylate derivative, indicates its potential in inhibiting cardiac hypertrophy by blocking the NF-κB signaling pathway. This illustrates the role of fluorinated molecules in cardiovascular research and therapeutic development (Planavila et al., 2006).
Neurological Applications
Studies on triflusal demonstrate its ability to downregulate NF-κB in the brain, suggesting potential applications in neurology, particularly in addressing neuroinflammation and cerebral ischemia (Acarín et al., 2000).
Chemical Synthesis and Drug Metabolism
Research into the synthesis and identification of urinary metabolites of psychoactive drugs sheds light on the importance of fluorinated compounds in understanding drug metabolism and facilitating forensic analysis (Kanamori et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROCPTTWLHZCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645210 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzoylacetonitrile | |
CAS RN |
142501-42-6 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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